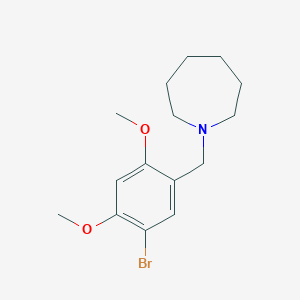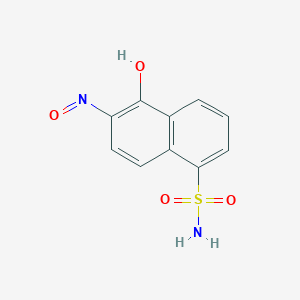![molecular formula C14H14N2O2 B4897518 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol
Vue d'ensemble
Description
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol, also known as Sudan I, is a synthetic azo dye that has been widely used in the food industry as a colorant for over a century. However, concerns have been raised about its potential health hazards, leading to its ban in many countries. Despite this, 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol continues to be used illegally in some food products, highlighting the need for continued research into its properties and effects.
Mécanisme D'action
The mechanism of action of 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and ultimately cancer. It may also act as a genotoxic agent, damaging DNA and other cellular components.
Biochemical and Physiological Effects:
In addition to its carcinogenic properties, 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol has been shown to have other biochemical and physiological effects. It can cause oxidative stress and inflammation, and may also affect hormone levels and immune function. These effects may contribute to its carcinogenicity and other health hazards.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol is a useful tool for studying the mechanisms of carcinogenesis and other health effects, as it is a well-characterized compound with known properties. However, its toxicity and potential health hazards must be taken into account when working with it in the laboratory. Special precautions must be taken to ensure the safety of researchers and minimize the risk of exposure.
Orientations Futures
There are many areas of research that could benefit from further study of 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol. These include:
1. Mechanisms of carcinogenesis: Further investigation into the mechanisms by which 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol induces tumors could lead to new insights into cancer development and potential targets for prevention and treatment.
2. Biomarkers of exposure and effect: Developing sensitive and specific biomarkers of exposure and effect could help identify individuals at risk for 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol-related health hazards and monitor the effectiveness of prevention and intervention strategies.
3. Alternatives to 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol: Developing safer and more environmentally friendly alternatives to 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol for use as colorants in the food industry could help reduce the risk of exposure and associated health hazards.
4. Public health interventions: Developing and implementing public health interventions to reduce exposure to 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol, such as education campaigns and regulatory measures, could help protect the public from its potential health hazards.
Applications De Recherche Scientifique
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol has been extensively studied for its potential health effects, particularly its carcinogenic properties. It has been shown to induce tumors in various organs, including the liver, bladder, and colon, in animal studies. In addition, it has been implicated in the development of bladder cancer in humans.
Propriétés
IUPAC Name |
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-16-13-9-11(18-2)7-8-14(13)17/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVBPFRQOJGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[(2-methylphenyl)diazenyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)


![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4897466.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B4897471.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B4897478.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4897480.png)
![4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4897488.png)
![2-cyclohexyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4897496.png)

![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4897530.png)
![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4897560.png)
![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)